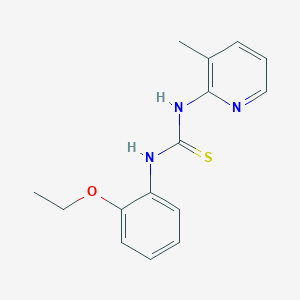![molecular formula C17H20O5 B5699914 ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5699914.png)
ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate, also known as EOPA, is a synthetic compound that has been of interest to researchers due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. In particular, ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate inhibits the proliferation of cancer cells and induces apoptosis (programmed cell death) in cancer cells. ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has also been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in vitro. In animal studies, ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has been shown to have anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
One advantage of ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is that it can be synthesized in high purity with good yields using a relatively simple synthesis method. This makes it a useful tool for studying the biological effects of the compound. However, one limitation of ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Future Directions
There are several future directions for research on ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate. One area of interest is the development of ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate-based materials for applications in electronics and photonics. Another area of interest is the investigation of the potential of ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate and to explore its potential applications in various fields.
Synthesis Methods
Ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate can be synthesized through a multi-step process starting with the reaction of 8-methyl-2H-chromen-2-one with propylmagnesium bromide, followed by the reaction of the resulting intermediate with ethyl chloroacetate. The final product is obtained through a purification process using column chromatography. This synthesis method has been optimized to yield high purity ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate with good yields.
Scientific Research Applications
Ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has been used as a plant growth regulator. In material science, ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has been used as a building block for the synthesis of novel materials.
properties
IUPAC Name |
ethyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-4-6-12-9-15(18)22-17-11(3)14(8-7-13(12)17)21-10-16(19)20-5-2/h7-9H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQWQOVVPMZOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5699844.png)
![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]piperidine](/img/structure/B5699847.png)
![2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699861.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5699866.png)
![2-butyl-3-[(3,4-dichlorobenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5699882.png)
![3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699890.png)


![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5699918.png)
![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5699926.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5699931.png)
